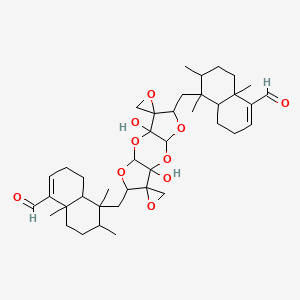
Clerocidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clerocidin is a terpenoid antibiotic that inhibits bacterial DNA gyrase.
Applications De Recherche Scientifique
Antibacterial Applications
Clerocidin exhibits significant antibacterial activity against various pathogens. Its ability to inhibit bacterial DNA gyrase makes it a potential candidate for developing new antibiotics. Notably, studies have shown that this compound can effectively induce DNA damage in Streptococcus pneumoniae, a common Gram-positive bacterium .
Case Study: Streptococcus pneumoniae
- Objective : To evaluate the efficacy of this compound against S. pneumoniae.
- Findings : this compound induced both single-stranded and double-stranded DNA breaks in a dose-dependent manner. The compound showed a comparable IC50 value to ciprofloxacin, a widely used antibiotic .
Antitumor Applications
The antitumor properties of this compound are attributed to its ability to induce DNA damage in cancer cells. Research indicates that this compound's mechanism of action differs from traditional chemotherapeutics, providing a unique approach to targeting cancer cells.
Case Study: Cancer Cell Lines
- Objective : To assess this compound's cytotoxic effects on various cancer cell lines.
- Findings : this compound demonstrated selective cytotoxicity towards cancer cells by inducing irreversible DNA damage through its alkylating activity . The compound's unique action mechanism offers potential advantages over conventional therapies.
Data Summary
The following table summarizes key findings from studies on this compound's applications:
Propriétés
Numéro CAS |
87501-14-2 |
|---|---|
Formule moléculaire |
C40H56O10 |
Poids moléculaire |
696.9 g/mol |
InChI |
InChI=1S/C40H56O10/c1-23-13-15-33(3)25(19-41)9-7-11-27(33)35(23,5)17-29-37(21-45-37)39(43)31(47-29)49-40(44)32(50-39)48-30(38(40)22-46-38)18-36(6)24(2)14-16-34(4)26(20-42)10-8-12-28(34)36/h9-10,19-20,23-24,27-32,43-44H,7-8,11-18,21-22H2,1-6H3 |
Clé InChI |
LKJYEAJRWPUOGW-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic PR 1350 clerocidin PR 1350 PR 1381 PR 1383 PR-1350 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















